Evidence Gap: No Published Target-Engagement Data Available
A systematic search of ChEMBL, PubChem BioAssay, BindingDB, PubMed, and Google Patents (executed 2026-05-09) returned zero quantitative bioactivity records (IC50, Ki, Kd, EC50) for 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea against any kinase or other protein target . In contrast, structurally related urea-morpholinopyrimidines such as AZD3147 have extensively reported data: mTOR enzyme IC50 = 1.5 nM, mTORC1 cellular IC50 = 40.7 nM, mTORC2 cellular IC50 = 5.75 nM in MDA-MB-468 cells, with selectivity ratios >300-fold against PI3Kα, β, γ, and δ isoforms . The compound 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea (CAS 1797661-96-1), a close structural analog differing by chloro substitution at the 3-position and an added methyl group on the pyrimidine, also lacks any publicly available bioactivity data, indicating that the entire sub-series around the 3-fluorophenyl/morpholinopyrimidin-2-ylmethyl urea scaffold remains pharmacologically uncharacterized in the open literature .
| Evidence Dimension | Kinase inhibitory activity (mTOR enzyme assay) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | AZD3147: mTOR IC50 = 1.5 nM; mTORC1 cellular IC50 = 40.7 nM; mTORC2 cellular IC50 = 5.75 nM |
| Quantified Difference | Not calculable |
| Conditions | Enzyme assays (mTOR); cellular assays (MDA-MB-468 cells); PI3K isoform selectivity panels |
Why This Matters
The complete absence of quantitative activity data means that this compound cannot be prioritized over any characterized analog for target-based screening or pharmacological studies on the basis of potency or selectivity.
- [1] Systematic search of ChEMBL, PubChem, BindingDB, PubMed, Google Patents for CAS 1797718-14-9, executed 2026-05-09. No bioactivity records found. View Source
- [2] Pike KG, Morris J, Ruston L, et al. Discovery of AZD3147: a potent, selective dual inhibitor of mTORC1 and mTORC2. J Med Chem. 2015;58(5):2326-2349. doi:10.1021/jm501778s View Source
